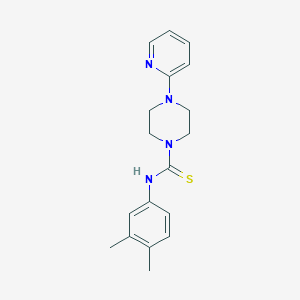

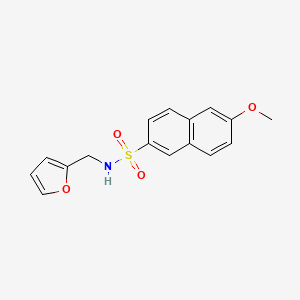

N-(2-furylmethyl)-6-methoxy-2-naphthalenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a furylmethyl group, such as N-(2-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine , are often used in scientific research and industry. They can serve as building blocks for pharmaceuticals, reagents in organic synthesis, and tools for studying enzyme-catalyzed reactions.

Synthesis Analysis

The synthesis of furylmethyl compounds can involve various chemical reactions. For instance, a tris[N-(2-furylmethyl)-3-methoxy-salicylidenaminato]cobalt(III) complex was synthesized and characterized by single crystal X-ray diffraction analysis . Another study reported the synthesis of a 99mTc-N-2-(furylmethyl)iminodiacetic acid complex as a new renal radiopharmaceutical .Molecular Structure Analysis

The molecular structure of furylmethyl compounds can be analyzed using techniques like X-ray diffraction and density functional theory . These techniques can provide insights into the geometric structure of the compounds.Chemical Reactions Analysis

Furylmethyl compounds can participate in various chemical reactions. For example, 3-(2-furyl)acrylic acid and its derivatives were synthesized from carbohydrate-derived furfurals by chemical catalysis . Another study investigated the [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of furylmethyl compounds can be determined using various analytical techniques. For example, N-(2-Furylmethyl)-N-hexadecylhexadecanamide has a molecular formula of C37H69NO2, an average mass of 559.949 Da, and a mono-isotopic mass of 559.532837 Da .科学研究应用

Antibacterial Activity

Furan derivatives, including our compound of interest, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into drug design is a significant strategy in medicinal chemistry, aiming to combat microbial resistance. This resistance has become a global issue, rendering many antimicrobial medicines ineffective. The furan derivatives’ therapeutic efficacy has inspired the creation of innovative antibacterial agents.

Antifungal and Antiviral Uses

Apart from antibacterial applications, furan compounds also exhibit antifungal and antiviral activities . These properties make them valuable in the development of new treatments for fungal infections and viral diseases. The structural diversity of furan derivatives allows for the synthesis of various compounds with potential antifungal and antiviral efficacy.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of furan derivatives are well-documented. These compounds can be used to develop new medications that relieve pain and reduce inflammation, which are common symptoms in a variety of diseases .

Anticancer Potential

Furan derivatives have shown promise in anticancer research. Their ability to inhibit the growth of cancer cells makes them potential candidates for the development of new anticancer drugs . The research into these compounds continues to explore their efficacy and safety in cancer treatment.

Catalytic Organic Synthesis

In the field of organic synthesis, furan derivatives are used as intermediates in the synthesis of complex molecules. They play a crucial role in catalytic processes that lead to the formation of valuable chemical precursors . This application is essential for the advancement of green chemistry and sustainable practices in chemical manufacturing.

Biomass Conversion

Furan derivatives are also significant in the conversion of biomass into small-molecule platform compounds. This process is part of a broader effort to find sustainable alternatives to fossil fuels. The derivatives from furan, such as furfural and furfuryl alcohol, are efficiently catalyzed from biomass and have numerous applications in different industries .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(furan-2-ylmethyl)-6-methoxynaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-20-14-6-4-13-10-16(7-5-12(13)9-14)22(18,19)17-11-15-3-2-8-21-15/h2-10,17H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEQQBGYLHCXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(furan-2-yl)methyl]-6-methoxynaphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)

![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)

![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)

![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)

![1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5705162.png)

![2-ethyl-3-(4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5705183.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5705198.png)